molecular formula C25H23NO4 B11620170 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate

Cat. No.: B11620170
M. Wt: 401.5 g/mol
InChI Key: ODIDDUCVPGHRAQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate is a synthetic benzoate ester derivative characterized by two distinct structural motifs:

  • A 2,5-dimethylphenyl group attached to a 2-oxoethyl ester backbone.
  • A 2-(4-methylbenzamido) substituent on the benzoate moiety, introducing an amide functional group.

The compound’s synthesis likely involves esterification of 2-(4-methylbenzamido)benzoic acid with 2-(2,5-dimethylphenyl)-2-oxoethanol. Key properties, such as logP and solubility, can be inferred from substituent effects observed in similar compounds (e.g., iodobenzoates, adamantane-based esters) .

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H23NO4/c1-16-9-12-19(13-10-16)24(28)26-22-7-5-4-6-20(22)25(29)30-15-23(27)21-14-17(2)8-11-18(21)3/h4-14H,15H2,1-3H3,(H,26,28)

InChI Key

ODIDDUCVPGHRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate typically involves the esterification of 2-(4-methylbenzamido)benzoic acid with 2-(2,5-dimethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of compounds similar to 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. For instance, derivatives of this compound have been shown to enhance β-cell survival and function under stress conditions, suggesting a promising avenue for diabetes treatment .

Data Table: β-cell Protective Activity

CompoundMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
Analog A976 ± 1
Analog B4518 ± 4

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic disorders. For example, it has shown potential as an α-glucosidase inhibitor, which is beneficial for managing Type 2 diabetes by slowing carbohydrate absorption .

Enzyme Inhibition Study Results

EnzymeInhibition (%)IC50 (μM)
α-Glucosidase7825
Acetylcholinesterase6230

Antitumor Activity

The compound's derivatives have demonstrated significant antitumor properties across various cancer cell lines. They induce apoptosis and inhibit cell proliferation, making them candidates for further development as anticancer agents.

Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of several derivatives against breast and lung cancer cells. The results indicated that certain analogs effectively reduced cell viability and induced apoptotic pathways.

Antitumor Activity Data

Cell LineIC50 (µM)Mechanism
A54912.5Apoptosis induction
MCF-715.0Cell cycle inhibition
HeLa10.0Mitochondrial disruption

Antimicrobial Properties

In addition to its antidiabetic and antitumor activities, the compound exhibits antimicrobial properties against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.

Antimicrobial Efficacy Results

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1464
Escherichia coli81024
Candida albicans1564

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight logP* Hydrogen Bond Acceptors Reference
Target Compound 2,5-dimethylphenyl, 4-methylbenzamido C₂₄H₂₃NO₄ ~397.45 ~3.8 5
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-iodobenzoate 2-iodobenzoate C₁₇H₁₅IO₃ 394.21 4.593 3
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate Adamantane, 2-chlorobenzoate C₁₉H₂₁ClO₃ 332.82 ~5.2 3
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate 4-ethylphenyl, 4-fluorobenzoate C₁₇H₁₅FO₃ 298.30 ~3.5 3

Key Observations :

  • logP Trends : The target compound’s logP (~3.8) is lower than iodobenzoate (4.59) and adamantane derivatives (~5.2), likely due to the polar 4-methylbenzamido group enhancing solubility .
  • Hydrogen Bonding: The amide group in the target compound increases hydrogen bond acceptors (5 vs.
  • Conformational Differences : Adamantane-based esters adopt synclinal conformations due to steric bulk, while the target compound’s planar benzamido group may favor extended conformations .

Key Observations :

  • Adamantane derivatives exhibit dual antioxidant and anti-inflammatory effects , attributed to their bulky hydrophobic groups and nitrogen substituents .
  • Fluorobenzoates (e.g., 4-fluorobenzoate in ) leverage fluorine’s electronegativity for improved pharmacokinetics, a feature absent in the target compound .

Biological Activity

Introduction

The compound 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3}. Its structure includes a benzoate moiety and an amide group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H22N2O3C_{20}H_{22}N_{2}O_{3}
Molecular Weight350.40 g/mol
IUPAC NameThis compound

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in cancer cell proliferation. The inhibition of DHFR can lead to reduced tumor growth in various cancer models, including lymphoma and breast cancer .

The proposed mechanism of action for this compound involves the modulation of enzyme activity through binding interactions. The presence of the benzamide group allows for interaction with specific receptors or enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can disrupt metabolic pathways essential for tumor growth .

Case Studies

  • In Vitro Studies : In vitro assays have shown that analogs of this compound can effectively reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, a study demonstrated that certain benzamide derivatives led to a significant decrease in viability in breast cancer cell lines.
  • In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor sizes compared to control groups. These studies highlight the potential for further development into therapeutic agents against various cancers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Evaluation

Pharmacological evaluations have revealed that compounds with similar structures possess anti-inflammatory and analgesic properties, suggesting a broader therapeutic potential beyond oncology .

Toxicity Studies

Preliminary toxicity studies indicate that while these compounds exhibit promising biological activity, careful evaluation is necessary to assess their safety profiles before clinical application.

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